EThyl 4-(1,2,3-triazol-1-yl)butanoate
Overview
Description
Ethyl 4-(1,2,3-triazol-1-yl)butanoate is an organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,2,3-triazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with sodium azide to form ethyl 4-azidobutanoate. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to yield the desired triazole compound .
Reaction Conditions:
Step 1: Ethyl 4-bromobutanoate + Sodium azide → Ethyl 4-azidobutanoate
Step 2: Ethyl 4-azidobutanoate + Alkyne → this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,2,3-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products
Oxidation: Triazole oxides.
Reduction: 4-(1,2,3-triazol-1-yl)butanol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-(1,2,3-triazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(1,2,3-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which form hydrogen bonds and coordinate with metal ions in the enzyme’s active site .
Comparison with Similar Compounds
Ethyl 4-(1,2,3-triazol-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(1,2,4-triazol-1-yl)butanoate: Contains a different triazole isomer with distinct chemical properties.
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate: Features a benzotriazole ring, offering different reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
ethyl 4-(triazol-1-yl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)4-3-6-11-7-5-9-10-11/h5,7H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUFVGPLRZZRNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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